molecular formula C5H9NO4 B1582090 N-Methyliminodiacetic acid CAS No. 4408-64-4

N-Methyliminodiacetic acid

Cat. No. B1582090
M. Wt: 147.13 g/mol
InChI Key: XWSGEVNYFYKXCP-UHFFFAOYSA-N
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Patent
US09353131B2

Procedure details

A round-bottom flask equipped with a PTFE-coated magnetic stir bar was charged with N-methyliminodiacetic acid (25.0 g, 170 mmol, 1.0 equiv), acetic anhydride (85 mL, ˜850 mmol, ˜5 equiv.), and pyridine (274.9 μL, 3.4 mmol, 0.02 equiv). The flask was capped with a rubber septum which was pierced with an 18 gauge needle (alternatively a reflux condensor could be used). The reaction was lowered into a preheated 70° C. oil bath and stirred until the mixture became clear and dark orange (about 1.5 h). The acetic acid, pyridine, and remaining acetic anhydride were then removed by vacuum distillation (37° C. to 42° C. at 30 Torr). The resulting brown-black liquid was azeotroped three times with toluene (50 mL) to remove residual acetic acid and then transferred to an Erlenmeyer flask. To this flask was added enough diethyl ether to dissolve the crude N-methyl morpholine dione product (˜400 mL). The resulting mixture was filtered to remove a black-brown precipitate, and the filtrate was concentrated in vacuo. The resulting pale yellow solid was then recrystallized from a minimum amount of hot diethyl ether to yield N-methyl morpholine dione (MIDA anhydride; 16.9 g, 131 mmol, 77%) as an off-white crystalline solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
274.9 μL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][C:4](O)=O.C(OC(=O)C)(=[O:13])C.C(O)(=O)C>N1C=CC=CC=1>[CH3:1][N:2]1[CH2:3][CH2:4][O:10][C:8](=[O:9])[C:7]1=[O:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CN(CC(=O)O)CC(=O)O
Name
Quantity
85 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
274.9 μL
Type
catalyst
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred until the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round-bottom flask equipped with a PTFE-coated magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The flask was capped with a rubber septum which
CUSTOM
Type
CUSTOM
Details
was lowered into a preheated 70° C.
CUSTOM
Type
CUSTOM
Details
dark orange (about 1.5 h)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
were then removed by vacuum distillation (37° C. to 42° C. at 30 Torr)
CUSTOM
Type
CUSTOM
Details
The resulting brown-black liquid was azeotroped three times with toluene (50 mL)
CUSTOM
Type
CUSTOM
Details
to remove residual acetic acid
ADDITION
Type
ADDITION
Details
To this flask was added enough diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the crude N-methyl morpholine dione product (˜400 mL)
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove a black-brown precipitate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting pale yellow solid was then recrystallized from a minimum amount of hot diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(OCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 131 mmol
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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